

The Tetrahydropyran Scaffold: A Privileged Core in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a cornerstone in contemporary drug discovery.[1][2] Its prevalence in a multitude of clinically successful drugs underscores its status as a "privileged scaffold". This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity.[3][4] The unique conformational properties and electronic features of the THP moiety offer medicinal chemists a versatile tool to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive overview of the role of tetrahydropyrans in medicinal chemistry, detailing their synthesis, biological activities, and impact on drug design.

The utility of the THP scaffold lies in its ability to serve as a bioisosteric replacement for other cyclic systems, such as cyclohexane or even aromatic rings.[5] This substitution can lead to significant improvements in aqueous solubility, a critical parameter for drug formulation and bioavailability, by reducing lipophilicity and disrupting crystal packing.[6] Furthermore, the oxygen atom within the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially enhancing binding affinity and selectivity.[5]

The Tetrahydropyran Moiety in Approved and Investigational Drugs

The versatility of the tetrahydropyran scaffold is evident in its incorporation into a diverse range of therapeutic agents targeting various disease areas. The following tables summarize quantitative data for several key examples, highlighting the impact of the THP core on their pharmacological profiles.

Kinase Inhibitors

The THP moiety is a common feature in many kinase inhibitors, where it often contributes to favorable binding interactions and physicochemical properties.

Drug Name	Target Kinase(s)	IC50 / EC50	Therapeutic Area
Gilteritinib	FLT3, AXL	IC50: 0.29 nM (FLT3), 0.73 nM (AXL)[7]	Acute Myeloid Leukemia (AML)
AZD0156	ATM	IC50: 0.58 nM[5][8]	Oncology

Other Therapeutic Targets

Beyond kinase inhibition, the THP scaffold is found in drugs targeting a variety of other enzymes and receptors.

Drug Name	Target	IC50 / EC50 / Kd	Therapeutic Area
Omarigliptin	DPP-4	IC50: 1.6 nM[9]	Type 2 Diabetes
PF-06409577	AMPK ($\alpha 1\beta 1\gamma 1$)	EC50: 7 nM, Kd: 9 nM[7][10]	Diabetic Nephropathy

Experimental Protocols: Synthesis of Key Tetrahydropyran Scaffolds

The synthesis of functionalized tetrahydropyrans is a critical aspect of their application in drug discovery. Several robust and stereoselective methods have been developed to access a wide

array of THP derivatives.

Synthesis of 4-Aminotetrahydropyran

4-Aminotetrahydropyran is a widely used building block in medicinal chemistry.^{[1][2]} One common synthetic route involves the reduction of a corresponding oxime.

Procedure:

- **Oxime Formation:** Dihydro-2H-pyran-4(3H)-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol. The mixture is typically stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Reduction of the Oxime:** The resulting dihydro-2H-pyran-4(3H)-one oxime is dissolved in methanol.^[1] A catalytic amount of Raney Nickel (approximately 10% by weight) is added to the solution.^[1]
- The reaction mixture is then stirred under a hydrogen atmosphere at room temperature for several hours (typically 5 hours).^[1] The progress of the reduction is monitored by TLC.
- **Work-up and Purification:** Upon completion, the Raney Nickel catalyst is removed by filtration.^[1] The methanol is removed from the filtrate under reduced pressure to yield 4-aminotetrahydropyran.^[1] Further purification can be achieved by distillation or chromatography if necessary.

Prins Cyclization for Substituted Tetrahydropyrans

The Prins cyclization is a powerful acid-catalyzed reaction for the construction of the tetrahydropyran ring from a homoallylic alcohol and an aldehyde.^{[11][12]}

Procedure using Ferric Chloride (FeCl_3):

- **Reaction Setup:** To a stirred solution of the homoallylic alcohol in anhydrous dichloromethane (DCM) at room temperature, the desired aldehyde is added.
- **Catalyst Addition:** A catalytic amount of anhydrous FeCl_3 is added to the mixture.

- **Reaction Monitoring:** The reaction is stirred at room temperature and its progress is monitored by TLC.
- **Quenching and Extraction:** Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3). The organic layer is separated, and the aqueous layer is extracted with DCM.
- **Work-up and Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4), filtered, and concentrated under reduced pressure. The crude product can be further purified by silica gel column chromatography.

Oxa-Michael Addition for Tetrahydropyran Synthesis

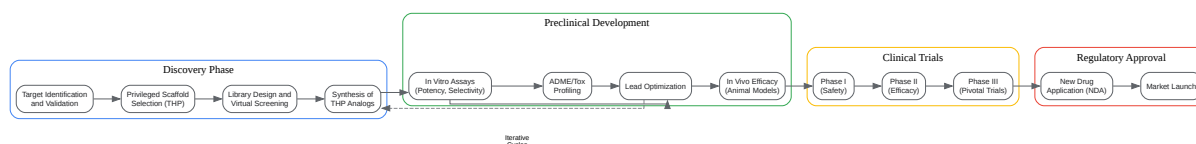
The intramolecular oxa-Michael addition is another key strategy for the stereoselective synthesis of tetrahydropyrans, particularly cis-2,6-disubstituted derivatives.[\[13\]](#)[\[14\]](#)

General Procedure for Base-Catalyzed Cyclization:

- **Substrate Preparation:** A suitable hydroxy- α,β -unsaturated ketone or ester is synthesized as the precursor for the cyclization.
- **Reaction Conditions:** The precursor is dissolved in an appropriate solvent (e.g., tetrahydrofuran, methanol). A base, such as sodium hydride or potassium carbonate, is added at a controlled temperature (often low temperatures like 0 °C or -78 °C to enhance stereoselectivity).
- **Reaction Monitoring and Work-up:** The reaction is monitored by TLC. Upon completion, the reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The product is then extracted into an organic solvent.
- **Purification:** The organic extracts are combined, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the desired tetrahydropyran.

Signaling Pathways and Logical Workflows

The tetrahydropyran-containing drugs mentioned in this guide exert their therapeutic effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

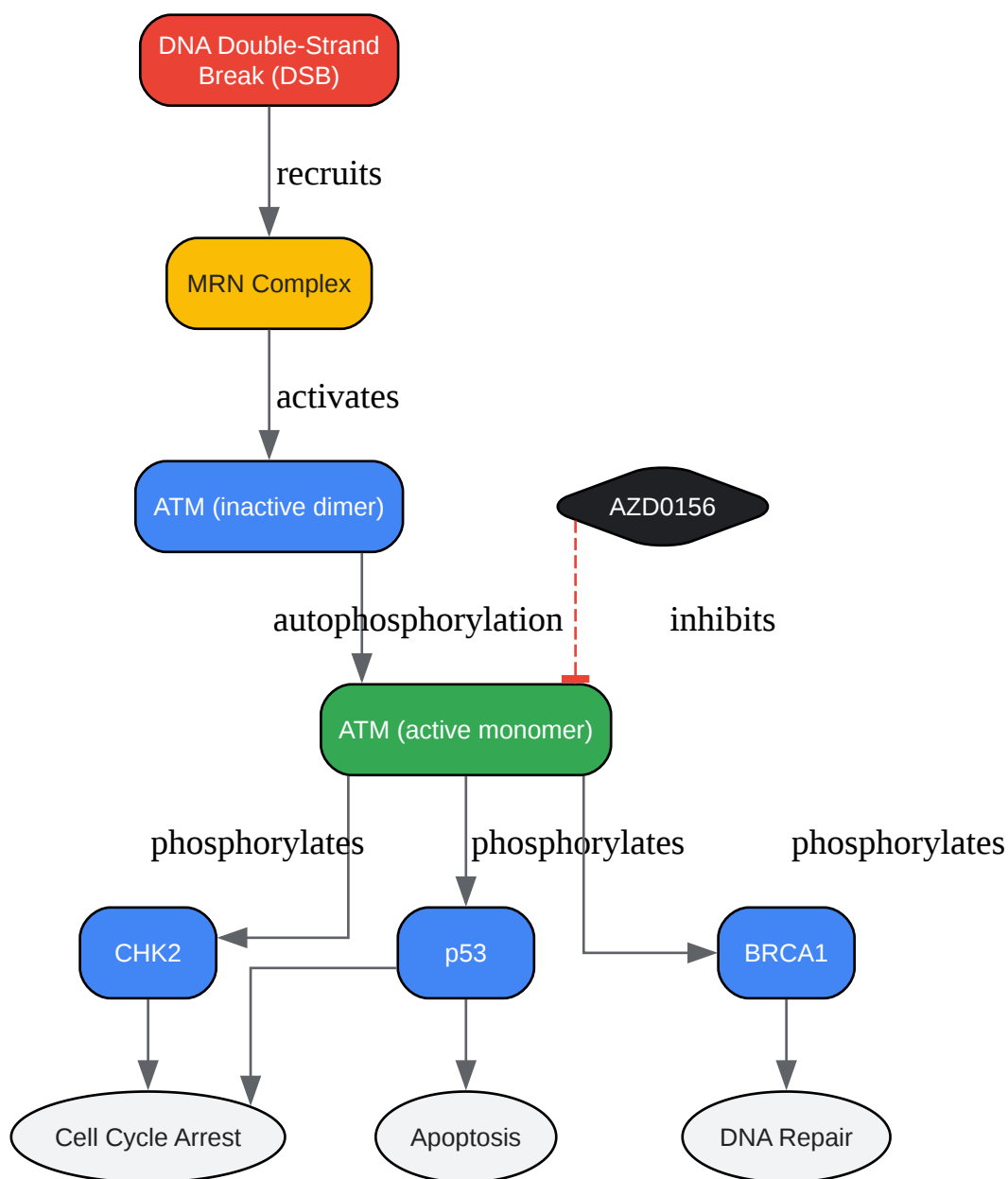


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Caption: A generalized workflow for drug discovery utilizing a privileged scaffold approach with tetrahydropyrans.

ATM Signaling Pathway

AZD0156 is a potent inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response.

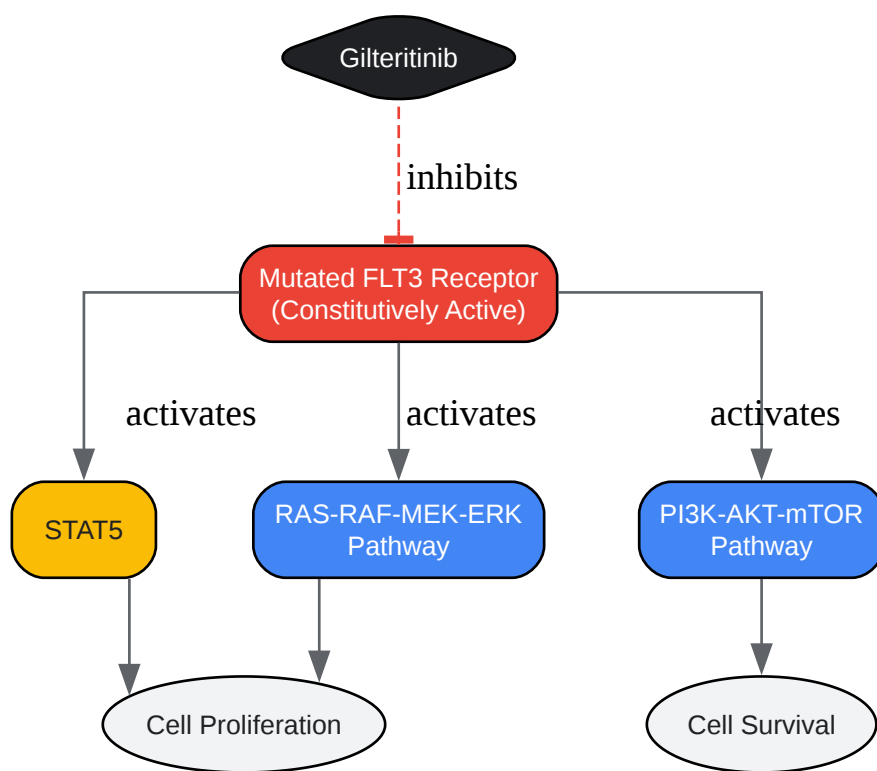


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Caption: The ATM signaling pathway in response to DNA double-strand breaks and its inhibition by AZD0156.

FLT3 Signaling Pathway in AML

Gilteritinib targets mutated FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase implicated in some forms of acute myeloid leukemia.

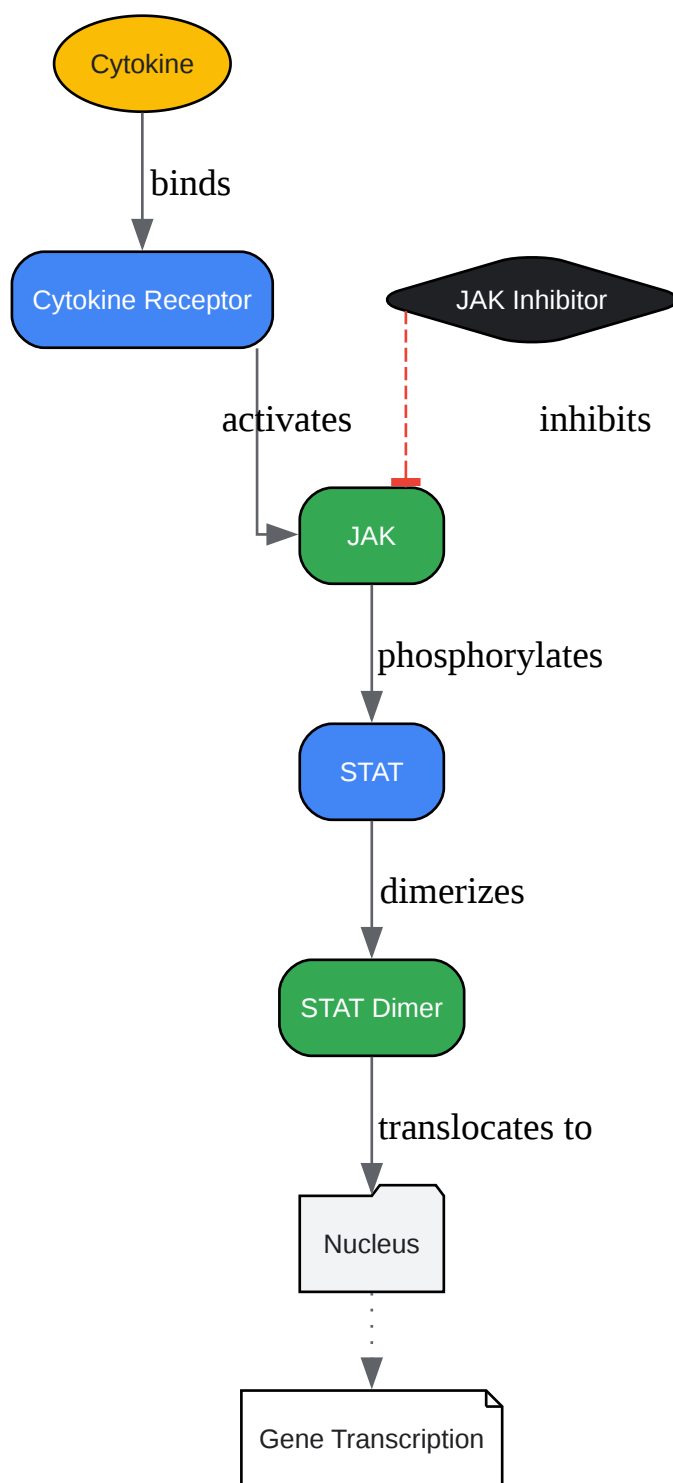


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Caption: The constitutively active FLT3 signaling pathway in AML and its inhibition by Gilteritinib.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade involved in immunity and cell growth, and is a target for various inhibitors.



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Caption: The JAK-STAT signaling pathway and the mechanism of action of JAK inhibitors.

Conclusion

The tetrahydropyran scaffold continues to be a valuable asset in the medicinal chemist's toolkit. Its favorable physicochemical properties, coupled with its synthetic tractability, make it an attractive starting point for the design of novel therapeutics. The examples provided in this guide illustrate the broad applicability of the THP moiety across a range of biological targets and disease states. As our understanding of synthetic methodologies and target biology deepens, the strategic incorporation of the tetrahydropyran ring is poised to play an even more significant role in the development of the next generation of medicines.

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